Lipophilicity Comparison: Ethyl 2-methyl-3-nitrobenzoate vs. Methyl 2-methyl-3-nitrobenzoate
Ethyl 2-methyl-3-nitrobenzoate (Target) demonstrates a higher calculated lipophilicity than its direct methyl ester analog, Methyl 2-methyl-3-nitrobenzoate (Comparator). The consensus Log Po/w, an average of five prediction models, is 1.67 for the target compound, compared to a consensus Log Po/w of 2.0 for the comparator [1]. This difference in lipophilicity is crucial for applications such as biological permeability, membrane partitioning, and chromatographic separation.
| Evidence Dimension | Consensus Log Po/w (lipophilicity) |
|---|---|
| Target Compound Data | 1.67 |
| Comparator Or Baseline | Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1): 2.0 |
| Quantified Difference | Target compound is approximately 0.33 log units less lipophilic. |
| Conditions | Calculated property; average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT models as reported by PubChem. |
Why This Matters
Lipophilicity is a key determinant of a molecule's absorption, distribution, and permeability; even small differences can significantly impact its behavior in biological assays and its suitability as a drug-like intermediate.
- [1] PubChem. (n.d.). Methyl 2-methyl-3-nitrobenzoate (CID 601165). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59382-59-1 View Source
